molecular formula C27H54O15 B14011572 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid

2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid

Cat. No.: B14011572
M. Wt: 618.7 g/mol
InChI Key: MOMQLSMKHOFTAJ-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is a complex organic compound characterized by its long chain of ether linkages and a terminal carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium methoxide to facilitate the polymerization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where ethylene oxide is reacted with a polyol initiator in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid can undergo various chemical reactions, including:

    Oxidation: The terminal carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex polymers and materials.

    Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form micelles.

    Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid involves its interaction with various molecular targets and pathways. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules. The terminal carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14,17,20,23,26,29,32,35-Tridecaoxatetracontan-40-ol: Similar structure but with a terminal alcohol group instead of a carboxylic acid.

    2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A much longer chain compound with similar ether linkages.

Uniqueness

2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is unique due to its specific chain length and the presence of a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other molecular targets.

Properties

Molecular Formula

C27H54O15

Molecular Weight

618.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C27H54O15/c1-30-2-3-31-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27(28)29/h2-26H2,1H3,(H,28,29)

InChI Key

MOMQLSMKHOFTAJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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